molecular formula C10H14BrNO B1379964 3-(4-Bromo-2-methoxyphenyl)propan-1-amine CAS No. 1000504-26-6

3-(4-Bromo-2-methoxyphenyl)propan-1-amine

Cat. No.: B1379964
CAS No.: 1000504-26-6
M. Wt: 244.13 g/mol
InChI Key: OXURAAPXMZEYQC-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bio-inspired Adhesive Materials

Research into bio-inspired adhesive materials, like catechol-conjugated chitosan, demonstrates the potential for developing new biomaterials with enhanced adhesive properties and biocompatibility. These materials draw inspiration from natural adhesion mechanisms, such as those found in mussel proteins, and are applied in medical settings for wound healing and tissue engineering. The amine groups in chitosan-catechol contribute to its solubility and adhesive strength, showcasing the utility of amine-functionalized compounds in biomedical applications (Ryu, Hong, & Lee, 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, amine functionalities play a crucial role in the development of novel compounds and materials. For example, arylmethylidenefuranones undergo reactions with various nucleophiles, including C- and N-nucleophiles, to produce a wide range of compounds such as amides, pyrrolones, and benzofurans. These reactions are fundamental in creating new molecules for pharmaceuticals, agrochemicals, and material science applications, demonstrating the versatility of amine-containing compounds in synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Advanced Oxidation Processes for Environmental Remediation

The degradation of nitrogen-containing hazardous compounds, including amines and dyes, is critical in environmental remediation. Advanced oxidation processes (AOPs) have been extensively studied for their effectiveness in breaking down recalcitrant organic pollutants. These processes involve generating highly reactive species that can oxidize pollutants, ultimately leading to their mineralization. The research in this area underscores the importance of understanding the chemical behavior of amines in oxidative environments and their potential impacts on environmental health (Bhat & Gogate, 2021).

Biochemical Analysis

Biochemical Properties

3-(4-Bromo-2-methoxyphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that this compound can modulate neurotransmitter systems, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 5-HT2A receptor can lead to changes in intracellular signaling cascades, affecting gene transcription and protein synthesis. Additionally, its antagonistic action on the dopamine D2 receptor can modulate dopamine levels, impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the serotonin 5-HT2A receptor, activating it and triggering downstream signaling pathways. Conversely, it inhibits the dopamine D2 receptor, preventing dopamine from exerting its effects. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and mood enhancement. At higher doses, it can cause toxic or adverse effects, including disruptions in neurotransmitter systems and cellular metabolism. These threshold effects underscore the need for careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall function within the cell.

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXURAAPXMZEYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.